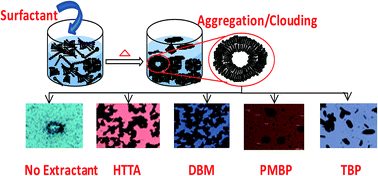Extractant mediated nano-aggregate formation in Triton X-114 aided cloud formation: structural insights from TEM and SANS studies†‡
RSC Advances Pub Date: 2015-10-28 DOI: 10.1039/C5RA18546G
Abstract
Nanoaggregate formation by self assembly was noticed during the cloud formation of Triton X-114 ((1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol) in the presence of dibenzoylmethane (DBM), thenoyltrifluoroacetone (HTTA) and 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) and tributyl phosphate (TBP). Transmission Electron Microscopy (TEM) measurements showed that the nature of the extractant influences the clouding behaviour of Triton X-114 and the formation of vesicles of different orientations. SANS studies suggested that the majority of Triton X 114 participated in the cloud formation process. Viscosity measurements at different temperatures were used to calculate the activation energy for viscous flow.


Recommended Literature
- [1] Synthesis and non-linear optical characterization of novel borinate derivatives of cinnamaldehyde†
- [2] Front cover
- [3] A new class of second-order non-linear optical material: stilbazolium benzimidazolate covalently bound to polymer backbone
- [4] Borazine materials for organic optoelectronic applications†
- [5] Extraction desulfurization process of fuels with ammonium-based deep eutectic solvents†
- [6] Metabolomics study on Fuzi and its processed products using ultra-performance liquid-chromatography/electrospray-ionization synapt high-definition mass spectrometry coupled with pattern recognition analysis
- [7] Preparation of chitosan/retinoic acid @ nanocapsules/TiO2 self-cleaning one-dimensional photonic crystals and the study of the visual detection of acute promyelocytic leukemia†
- [8] A rapid procedure for preparing gas samples for nitrogen-15 determination
- [9] Synergistic action of thermoresponsive and hygroresponsive elements elicits rapid and directional response of a bilayer actuator†
- [10] A step out of the lab and into the field: a giant leap from technology to capability†

Journal Name:RSC Advances
Research Products
-
CAS no.: 157701-72-9
-
CAS no.: 123983-05-1









